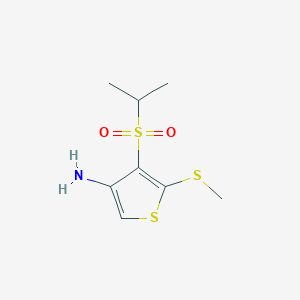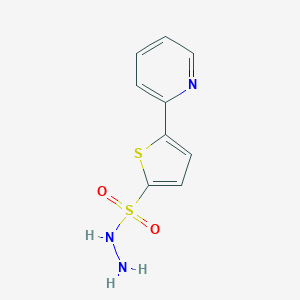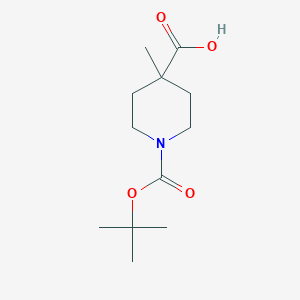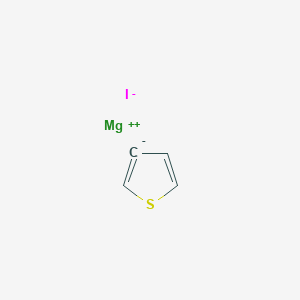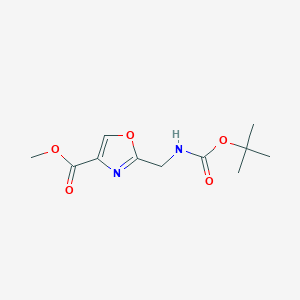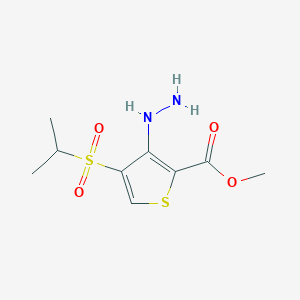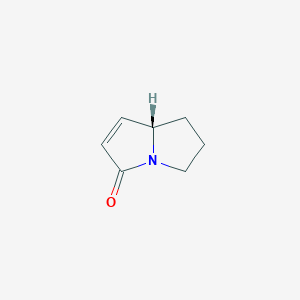
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one, also known as THP, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. THP is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been the subject of extensive scientific research due to its potential applications in various fields. In the pharmaceutical industry, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been investigated as a potential drug candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has also been studied for its potential use as a chiral building block in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been shown to interact with several proteins, including enzymes and receptors, which can lead to changes in cellular function. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been shown to have several biochemical and physiological effects in vitro and in vivo. In animal studies, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been shown to improve cognitive function, reduce inflammation, and inhibit tumor growth. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful compound for chemical and biological studies. However, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one is also relatively unstable and can degrade over time, which can make it difficult to work with. Additionally, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has limited solubility in water, which can make it challenging to use in biological assays.
Zukünftige Richtungen
There are several future directions for (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one research. One area of interest is the development of new synthesis methods that can improve the yield and purity of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one. Another area of interest is the investigation of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one's potential as a drug candidate for the treatment of neurodegenerative diseases. Additionally, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one's potential as a chiral building block for the synthesis of other compounds could be further explored. Finally, more research is needed to fully understand the mechanism of action of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one and its potential applications in various fields.
Conclusion
In conclusion, (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one ((8S)-5,6,7,8-Tetrahydropyrrolizin-3-one) is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one is synthesized through a multi-step process that involves the use of various reagents and catalysts. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has been investigated for its potential use as a drug candidate for the treatment of several diseases, as well as its potential as a chiral building block in the synthesis of other compounds. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one's mechanism of action is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one has several advantages and limitations for lab experiments, and there are several future directions for (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one research.
Synthesemethoden
The synthesis of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one involves several steps, including the condensation of malonic acid with an aldehyde, followed by cyclization and hydrogenation. The process is typically carried out using various reagents and catalysts, such as sodium ethoxide, acetic anhydride, and platinum oxide. The yield of (8S)-5,6,7,8-Tetrahydropyrrolizin-3-one can be improved by optimizing the reaction conditions and using high-quality reagents.
Eigenschaften
IUPAC Name |
(8S)-5,6,7,8-tetrahydropyrrolizin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h3-4,6H,1-2,5H2/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBHZCORGROSI-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C=CC(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)
![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)


